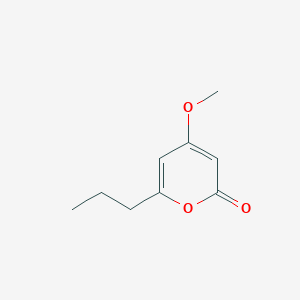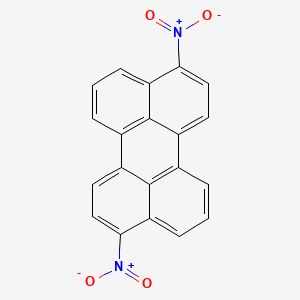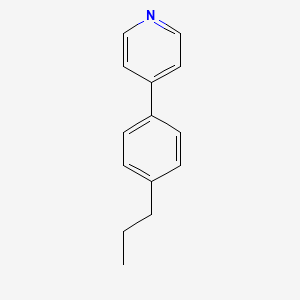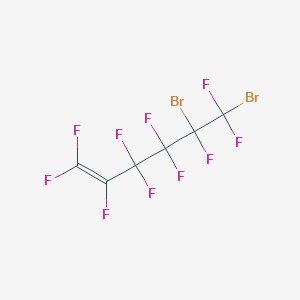
1-Ethyl-2-phenyldiselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-phenyldiselane is an organoselenium compound characterized by the presence of selenium atoms in its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenyldiselane can be synthesized through several methods. One common approach involves the reaction of ethylselenol with phenylselenol in the presence of a suitable oxidizing agent. The reaction typically proceeds under mild conditions, yielding the desired diselane compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-phenyldiselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselane to selenides.
Substitution: Nucleophilic substitution reactions can replace one of the selenium atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various organoselenium compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-Ethyl-2-phenyldiselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in redox biology.
Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.
Mecanismo De Acción
The mechanism by which 1-ethyl-2-phenyldiselane exerts its effects involves the interaction of selenium atoms with various molecular targets. Selenium can participate in redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes and proteins. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile tool in studying redox biology.
Comparación Con Compuestos Similares
Diphenyl diselenide: Another organoselenium compound with two phenyl groups.
Diethyl diselenide: Similar structure but with two ethyl groups instead of phenyl and ethyl.
Phenyl selenide: Contains a single selenium atom bonded to a phenyl group.
Uniqueness: 1-Ethyl-2-phenyldiselane is unique due to the combination of ethyl and phenyl groups attached to the selenium atoms. This structural arrangement imparts distinct chemical properties, making it a valuable compound for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
90971-42-9 |
|---|---|
Fórmula molecular |
C8H10Se2 |
Peso molecular |
264.1 g/mol |
Nombre IUPAC |
(ethyldiselanyl)benzene |
InChI |
InChI=1S/C8H10Se2/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clave InChI |
VZBDYZRIRJLJJZ-UHFFFAOYSA-N |
SMILES canónico |
CC[Se][Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
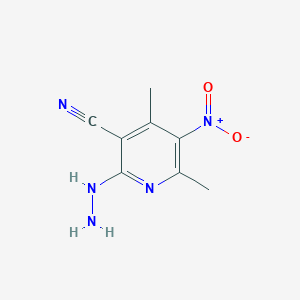
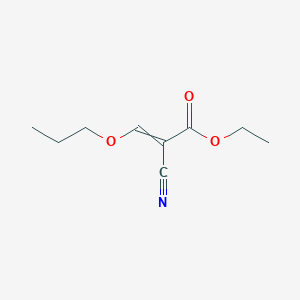
![(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl](/img/structure/B14372080.png)
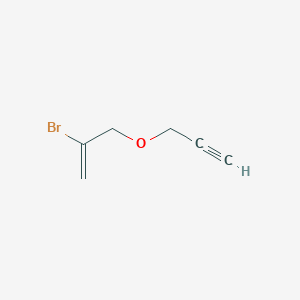
![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)


